molecular formula C13H22N2 B1214155 1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane CAS No. 83843-49-6

1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane

Cat. No.: B1214155
CAS No.: 83843-49-6
M. Wt: 206.33 g/mol
InChI Key: LEUPJNFHCWHPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of this compound, also known as Tocainide , is the sodium channel protein type 5 subunit alpha . This protein plays a crucial role in the generation and propagation of action potentials in neurons and muscle, and its modulation can have significant effects on cellular excitability .

Mode of Action

Tocainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation . It binds preferentially to the inactive state of the sodium channels . The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers .

Biochemical Pathways

The compound’s interaction with sodium channels leads to dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . This modulation of ion conductance can affect various biochemical pathways, particularly those involved in the generation and propagation of electrical signals in the heart and nervous system .

Pharmacokinetics

Following oral administration, the bioavailability of Tocainide approaches 100 percent, and is unaffected by food

Result of Action

The molecular and cellular effects of Tocainide’s action primarily involve the reduction of cellular excitability. By decreasing sodium and potassium conductance, the compound reduces the ability of cells to generate and propagate action potentials . This can lead to a decrease in abnormal electrical activity in the heart, helping to control arrhythmias .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of Tocainide.

Biochemical Analysis

Biochemical Properties

1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alpha- and beta-adrenoceptors, influencing their activity . These interactions are crucial as they can modulate enzyme activity, protein function, and overall biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of adrenergic receptors, leading to changes in cellular responses . This modulation can impact various cellular processes, including cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, thereby influencing their activity . Additionally, it can inhibit or activate enzymes, leading to changes in biochemical pathways and gene expression. These molecular interactions are critical for understanding the compound’s overall mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish due to degradation . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating receptor activity and improving cellular function . At higher doses, it can cause toxic or adverse effects, including disruptions in cardiovascular function and other physiological processes . Identifying the optimal dosage is essential for maximizing its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . These metabolic pathways can influence the compound’s overall efficacy and safety. Understanding these pathways is crucial for predicting its behavior in biological systems and optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence its localization and overall efficacy in biological systems.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.

Chemical Reactions Analysis

GYKI-23107 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

GYKI-23107 is unique in its combination of antiarrhythmic and local anesthetic properties. Similar compounds include:

GYKI-23107 stands out due to its specific molecular structure and the unique combination of its pharmacological effects .

Properties

IUPAC Name

1-N-(2,6-dimethylphenyl)-2-N,2-N-dimethylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-10-7-6-8-11(2)13(10)14-9-12(3)15(4)5/h6-8,12,14H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUPJNFHCWHPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201003926
Record name N~1~-(2,6-Dimethylphenyl)-N~2~,N~2~-dimethylpropane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201003926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83843-49-6
Record name Gyki 23107
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083843496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~-(2,6-Dimethylphenyl)-N~2~,N~2~-dimethylpropane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201003926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane
Reactant of Route 2
Reactant of Route 2
1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane
Reactant of Route 3
Reactant of Route 3
1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane
Reactant of Route 4
Reactant of Route 4
1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane
Reactant of Route 5
Reactant of Route 5
1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane
Reactant of Route 6
Reactant of Route 6
1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.